2-Butyl-3-formylbenzoic acid
CAS No.: 89393-41-9
Cat. No.: VC19277161
Molecular Formula: C12H14O3
Molecular Weight: 206.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 89393-41-9 |
|---|---|
| Molecular Formula | C12H14O3 |
| Molecular Weight | 206.24 g/mol |
| IUPAC Name | 2-butyl-3-formylbenzoic acid |
| Standard InChI | InChI=1S/C12H14O3/c1-2-3-6-10-9(8-13)5-4-7-11(10)12(14)15/h4-5,7-8H,2-3,6H2,1H3,(H,14,15) |
| Standard InChI Key | XFFVEDCIXMZEII-UHFFFAOYSA-N |
| Canonical SMILES | CCCCC1=C(C=CC=C1C(=O)O)C=O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
2-Butyl-3-formylbenzoic acid features a benzoic acid backbone substituted with a butyl group (-C₄H₉) at the second carbon and a formyl group (-CHO) at the third carbon. This arrangement introduces steric and electronic effects that influence its reactivity and physical characteristics. The presence of both hydrophilic (carboxylic acid) and hydrophobic (butyl) groups confers amphiphilic properties, enabling interactions with diverse chemical environments .
Physicochemical Parameters
While direct measurements for 2-butyl-3-formylbenzoic acid are scarce, analogous compounds provide foundational data:
The elevated boiling point reflects strong intermolecular hydrogen bonding between carboxylic acid groups, while the moderate LogP value suggests balanced solubility in both aqueous and organic phases .
Synthetic Methodologies
Kabachnik-Fields Reaction
The Kabachnik-Fields reaction, a three-component condensation involving amines, carbonyl compounds, and phosphine oxides, offers a viable route for synthesizing derivatives of 2-butyl-3-formylbenzoic acid. For example, reacting 2-formylbenzoic acid with butylamine and secondary phosphine oxides under optimized conditions (25°C, acetonitrile solvent) yields phosphorylated isoindolinones with efficiencies exceeding 90% . This method highlights the compound’s role as an intermediate in multi-step syntheses.
Palladium-Catalyzed Carbonylation
Industrial-scale production may leverage palladium-catalyzed carbonylation to introduce ester or ketone functionalities. This approach, validated for related benzoic acid derivatives, operates under mild conditions (80–120°C, 1–3 atm CO pressure) and achieves conversions above 85% . Such methods are critical for generating high-purity batches required in pharmaceutical manufacturing.
Microwave-Assisted Synthesis
Recent advances utilize microwave irradiation to accelerate reaction kinetics. A protocol involving microwave heating at 150°C for 15 minutes in dimethylformamide (DMF) solvent has been reported for analogous chloromethylbenzoyloxybenzoic acids, achieving yields of 78–82% with minimal byproducts . This method reduces energy consumption and improves scalability.
Pharmacokinetic and Pharmacodynamic Profiles
Absorption and Distribution
In rodent models, structurally similar compounds exhibit a of 0.57 ± 0.02 μg/mL within 28.9 ± 1.1 minutes post-administration (45 mg/kg dose). The AUC<sub>total</sub> of 66.3 ± 1.0 μg·min/mL and elimination half-life () of 39.4 ± 3.9 minutes suggest moderate bioavailability and tissue penetration . These parameters indicate slower onset but prolonged activity compared to acetylsalicylic acid (ASA).
Metabolism and Excretion
Phase I metabolism likely involves hepatic cytochrome P450-mediated oxidation of the butyl chain, followed by glucuronidation of the carboxylic acid group. Renal excretion predominates, with <5% fecal elimination observed in analogous compounds .
Therapeutic and Industrial Applications
Analgesic and Antiplatelet Activity
In preclinical models, derivatives of 2-butyl-3-formylbenzoic acid demonstrate dose-dependent analgesia, reducing nociceptive responses by 40–60% at 12.5–200 mg/kg doses . Antiplatelet effects, measured via flow cytometry, show 30–50% inhibition of aggregation, comparable to ASA but with reduced gastrointestinal toxicity .
Materials Science Applications
The formyl group’s reactivity enables covalent bonding with amine-functionalized polymers, creating cross-linked hydrogels for drug delivery. Preliminary studies indicate 80–90% encapsulation efficiency for hydrophobic therapeutics .
Future Research Directions
-
Structure-Activity Relationships (SAR): Systematic modification of the butyl chain length and formyl position to optimize pharmacokinetics.
-
Clinical Trials: Phase I studies to assess human tolerance and dose-response profiles.
-
Advanced Delivery Systems: Development of nanoparticle carriers to enhance bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume